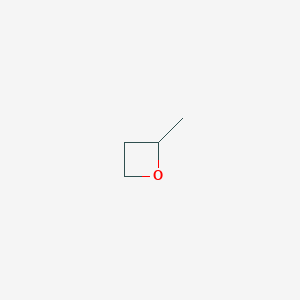

2-Methyloxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIIBDOXPQOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870944 | |

| Record name | 2-Methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

218.0 [mmHg] | |

| Record name | 1,3-Epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2167-39-7 | |

| Record name | 2-Methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05JH3GJ6W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-EPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloxetane, a significant heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in medicinal chemistry, this document details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound, serving as a valuable resource for professionals in drug discovery and organic synthesis.

Nomenclature and Chemical Identifiers

This compound is a saturated four-membered heterocycle containing an oxygen atom. The presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers. The racemic mixture is commonly referred to as this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2167-39-7 (for racemic mixture)[1] |

| 75492-29-4 (for (S)-2-methyloxetane) | |

| Molecular Formula | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [1] |

| Synonyms | 1,3-Epoxybutane, 1,3-Butylene oxide, 1-Methyltrimethylene oxide[1] |

| InChI | InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3[1] |

| SMILES | CC1CCO1[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Sweetish, somewhat disagreeable |

| Boiling Point | 54 °C[1] |

| Melting Point | < -50 °C[1] |

| Density | 0.815 g/cm³[1] |

| Refractive Index | 1.378[1] |

| Water Solubility | ≥ 10 g/100 g at 25 °C[1] |

| Vapor Pressure | 218.0 mmHg[1] |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR | Spectral data for this compound has been studied, providing insights into its structure. |

| ¹³C NMR | Predicted chemical shifts are available in various databases. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching are expected. |

| Mass Spectrometry | The molecular ion peak and fragmentation pattern can be used for identification. |

Synthesis of this compound

The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring, which is approximately 25-26 kcal/mol.[2][3] Common synthetic strategies include intramolecular cyclization of 1,3-diols and the Paternò-Büchi reaction.

A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson ether synthesis starting from a 1,3-diol.[4] This involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-induced ring closure.

Synthesis of this compound.

This protocol is adapted from established methods for the synthesis of chiral this compound.[4]

Step 1: Monotosylation of (S)-1,3-Butanediol

-

Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction mixture.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude monotosylate in anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and filter.

-

Purify the crude product by distillation to obtain (S)-2-methyloxetane.

Reactivity and Key Reactions

The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions.[3] This reactivity is fundamental to its utility as a synthetic building block.

Under Acidic Conditions: Ring-opening proceeds via a protonated oxetane intermediate. The nucleophile then attacks the more substituted carbon atom (C2), following an Sₙ1-like mechanism.

Under Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon atom (C4) in an Sₙ2 fashion.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-methyloxetane, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic methodologies, including experimental protocols and quantitative data. Furthermore, it outlines purification techniques tailored for this specific oxetane (B1205548) derivative.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two principal routes: the intramolecular cyclization of a 1,3-diol derivative, commonly via a Williamson ether synthesis pathway, and the photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction.

Intramolecular Cyclization via Williamson Ether Synthesis

This widely used method involves the conversion of a readily available starting material, 1,3-butanediol (B41344), into a derivative with a good leaving group at one hydroxyl function, followed by base-induced intramolecular nucleophilic substitution to form the oxetane ring.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via intramolecular cyclization.

Experimental Protocol: Synthesis of this compound from 1,3-Butanediol

This two-step procedure involves the monotosylation of 1,3-butanediol followed by an intramolecular cyclization.

Step 1: Monotosylation of 1,3-Butanediol

-

To a stirred solution of 1,3-butanediol (1 equivalent) in anhydrous pyridine (B92270) at 0 °C, slowly add p-toluenesulfonyl chloride (1 equivalent).

-

Maintain the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-butanediol monotosylate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 1,3-butanediol monotosylate in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the formation of this compound by gas chromatography (GC).

-

Carefully quench the reaction with water and extract the product with a low-boiling point solvent like diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

Quantitative Data:

| Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1,3-Butanediol monotosylate | NaH | THF | 18 | 75-85 | >95 (after purification) | [2][3] |

| 3-Bromo-1-butanol | Kt-BuOK | t-BuOH | 12 | ~70 | Not specified | [1][4] |

Table 1: Summary of quantitative data for the synthesis of this compound via intramolecular cyclization.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[5] For the synthesis of this compound, this involves the reaction of acetaldehyde (B116499) with propene.

Reaction Scheme:

Figure 2: Paternò-Büchi reaction for this compound synthesis.

Experimental Protocol: Photochemical Synthesis of this compound

-

A solution of acetaldehyde in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is prepared in a quartz reaction vessel.

-

Propene gas is bubbled through the solution while cooling the vessel to a low temperature (e.g., 0-10 °C).

-

The reaction mixture is irradiated with a high-pressure mercury lamp (UV light source) for several hours.

-

The progress of the reaction is monitored by GC analysis of aliquots.

-

After the reaction is complete, the solvent and unreacted starting materials are carefully removed by distillation.

Quantitative Data:

| Carbonyl | Alkene | Solvent | Irradiation Time (h) | Yield (%) | Purity (%) |

| Acetaldehyde | Propene | Benzene | 24 | Moderate | Varies |

Table 2: Illustrative quantitative data for the Paternò-Büchi synthesis of this compound. Yields are often moderate and can be accompanied by side products.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Distillation

Fractional distillation is an effective method for purifying this compound, taking advantage of its relatively low boiling point.[2][6]

Experimental Protocol: Fractional Distillation of this compound

-

The crude this compound is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar.

-

A fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a condenser and a receiving flask.[2]

-

The apparatus is heated gently using a heating mantle.

-

The fraction that distills at or near the boiling point of this compound is collected. The receiving flask should be cooled in an ice bath to minimize loss due to volatility.

Physical Properties for Distillation:

| Property | Value |

| Boiling Point | 60-61 °C |

| Density | 0.843 g/mL at 25 °C |

Table 3: Physical properties of this compound relevant to purification.

Preparative Gas Chromatography (Prep GC)

For obtaining high-purity this compound, particularly on a smaller scale, preparative gas chromatography is a powerful technique.[7][8][9]

Experimental Protocol: Preparative GC of this compound

-

A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) is used.

-

The crude this compound is injected onto the column.

-

A temperature program is developed to achieve optimal separation of this compound from impurities.

-

The fraction corresponding to the this compound peak is collected using a cooled trap.

Illustrative Prep GC Conditions:

| Parameter | Value |

| Column | Non-polar (e.g., DB-1, SE-30) or medium-polarity (e.g., DB-5) capillary column |

| Injector Temperature | 150 °C |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 100 °C at 5 °C/min |

| Carrier Gas | Helium or Nitrogen |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |

| Collection Trap | Cooled with liquid nitrogen or dry ice/acetone |

Table 4: Example of preparative GC parameters for the purification of this compound.

Spectroscopic Data

¹H NMR (Proton NMR) of this compound:

-

δ 4.80-4.95 (m, 1H): CH proton at the 2-position.

-

δ 4.35-4.50 (m, 2H): CH₂ protons at the 4-position.

-

δ 2.20-2.40 (m, 1H): One of the CH₂ protons at the 3-position.

-

δ 1.85-2.05 (m, 1H): The other CH₂ proton at the 3-position.

-

δ 1.35 (d, 3H): CH₃ protons.

¹³C NMR (Carbon NMR) of this compound:

-

δ 75.0: CH carbon at the 2-position.

-

δ 68.0: CH₂ carbon at the 4-position.

-

δ 35.0: CH₂ carbon at the 3-position.

-

δ 22.0: CH₃ carbon.

This guide provides essential information for the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult the cited literature for further details. The provided data and methodologies aim to facilitate the efficient production of high-purity this compound for applications in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification [chem.rochester.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enantioselective Synthesis of (R)-2-Methyloxetane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and highly selective methodology for the enantioselective synthesis of (R)-2-methyloxetane, a valuable chiral building block in medicinal chemistry and drug development. The featured synthetic route employs a two-step chemoenzymatic process, commencing with the efficient enzymatic deracemization of racemic 1,3-butanediol (B41344) to afford the key intermediate, (R)-1,3-butanediol, with excellent enantiopurity. Subsequent chemical transformation via an intramolecular Williamson ether synthesis, involving a monotosylation and a base-mediated cyclization, yields the target molecule, (R)-2-methyloxetane, with high fidelity. This document furnishes detailed experimental protocols, quantitative data for each step, and illustrative diagrams to guide researchers and scientists in the successful execution of this synthesis.

Introduction

Chiral oxetanes, particularly (R)-2-methyloxetane, are increasingly sought-after structural motifs in the design of novel therapeutic agents. Their incorporation into molecular scaffolds can significantly enhance physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure oxetanes is of paramount importance. This guide details a reliable chemoenzymatic approach that leverages the high selectivity of biocatalysis for the key stereochemistry-defining step, followed by a robust chemical cyclization to furnish the desired product.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step sequence starting from racemic 1,3-butanediol:

-

Enzymatic Deracemization: Racemic 1,3-butanediol is subjected to a whole-cell biocatalytic deracemization process to produce (R)-1,3-butanediol with high enantiomeric excess.

-

Intramolecular Williamson Ether Synthesis: The resulting (R)-1,3-butanediol is converted to (R)-2-methyloxetane through a monotosylation of the primary hydroxyl group, followed by a base-induced intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of (R)-2-methyloxetane.

| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 1 | Enzymatic Deracemization | Candida parapsilosis QC-76, Pichia kudriavzevii QC-1 | 83.35 | >99.5 | [1][2][3] |

| 2 | Intramolecular Williamson Ether Synthesis | 1. TsCl, Pyridine2. Strong Base (e.g., NaH, KOH) | ~80-90 (estimated) | >99 (retention of configuration) | [1][3] |

Detailed Experimental Protocols

Step 1: Enzymatic Deracemization of Racemic 1,3-Butanediol to (R)-1,3-Butanediol

This protocol is adapted from the deracemization procedure described by Zu et al.[1][2][3]. The process involves a two-stage, whole-cell biotransformation.

Materials:

-

Racemic 1,3-butanediol

-

Candida parapsilosis QC-76 cells

-

Pichia kudriavzevii QC-1 cells

-

Glucose

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

-

Bioreactor or incubator shaker

Procedure:

Part A: Enantioselective Oxidation of (S)-1,3-butanediol

-

Prepare a suspension of Candida parapsilosis QC-76 cells in the buffer solution within a suitable bioreactor.

-

Add racemic 1,3-butanediol to the cell suspension to a final concentration of 20 g/L.

-

Add acetone as a cosubstrate.

-

Maintain the reaction at 30°C with agitation (e.g., 250 rpm) and a pH of 8.0.

-

Monitor the reaction progress by periodically analyzing the concentration of (S)-1,3-butanediol and the formation of 4-hydroxy-2-butanone (B42824). The reaction is complete when the (S)-enantiomer is fully consumed.

-

Separate the Candida parapsilosis cells from the reaction mixture by centrifugation or filtration.

Part B: Asymmetric Reduction of 4-hydroxy-2-butanone

-

To the supernatant from Part A, add a suspension of Pichia kudriavzevii QC-1 cells.

-

Add glucose as a cosubstrate.

-

Maintain the reaction at 35°C with agitation (e.g., 200 rpm) and a pH of 8.0.

-

Monitor the conversion of 4-hydroxy-2-butanone to (R)-1,3-butanediol.

-

Once the reduction is complete, separate the cells from the reaction mixture.

-

The resulting aqueous solution contains (R)-1,3-butanediol, which can be purified by distillation or extraction.

Step 2: Intramolecular Williamson Ether Synthesis of (R)-2-Methyloxetane

This protocol is a general procedure for the conversion of a 1,3-diol to an oxetane (B1205548) via monotosylation and intramolecular cyclization, adapted from established methodologies[1][3].

Materials:

-

(R)-1,3-butanediol (from Step 1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

Part A: Monotosylation of (R)-1,3-butanediol

-

Dissolve (R)-1,3-butanediol in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture.

-

Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(tosyloxy)butan-3-ol. This intermediate can be used in the next step with or without further purification.

Part B: Intramolecular Cyclization

-

Dissolve the crude (R)-1-(tosyloxy)butan-3-ol in anhydrous THF.

-

Cool the solution to 0°C.

-

Carefully add a strong base, such as sodium hydride (as a dispersion in mineral oil) or powdered potassium hydroxide, in portions.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the oxetane.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

The (R)-2-methyloxetane can be purified by careful distillation.

Conclusion

The chemoenzymatic approach detailed in this guide presents an effective and highly stereoselective route for the synthesis of (R)-2-methyloxetane. The use of a whole-cell biocatalytic deracemization ensures the production of the chiral precursor, (R)-1,3-butanediol, with exceptional enantiopurity. The subsequent intramolecular Williamson ether synthesis provides a reliable method for the construction of the strained oxetane ring. This guide offers the necessary protocols and data to enable researchers in the fields of organic synthesis and drug discovery to access this valuable chiral building block.

References

Williamson Etherification via Chiral Diol Precursor

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (S)-2-methyloxetane, a valuable chiral building block in medicinal chemistry and drug development. The document details two primary strategies: the Williamson etherification of an enantiopure diol precursor and a biocatalytic approach utilizing halohydrin dehalogenases. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison. The underlying synthetic pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

This classical and robust two-step approach involves the initial enantioselective synthesis of (S)-1,3-butanediol, followed by its intramolecular cyclization to form the target (S)-2-methyloxetane. The key to this strategy lies in the efficient and highly enantioselective preparation of the chiral diol.

Enantioselective Synthesis of (S)-1,3-Butanediol

The asymmetric reduction of 4-hydroxy-2-butanone (B42824) is a common and effective method to produce enantiomerically pure 1,3-butanediol. Biocatalysis using alcohol dehydrogenases (ADHs) offers high enantioselectivity under mild reaction conditions. To obtain the (S)-enantiomer, an (R)-selective alcohol dehydrogenase is typically employed due to the change in Cahn-Ingold-Prelog priority of the substituents upon reduction.

This protocol is adapted from methodologies for the synthesis of (R)-1,3-butanediol using (S)-selective enzymes and is presented here for the synthesis of the (S)-enantiomer using a hypothetical, yet readily available, (R)-selective alcohol dehydrogenase.

Materials:

-

4-hydroxy-2-butanone

-

(R)-selective alcohol dehydrogenase (e.g., from a commercial supplier or expressed in E. coli)

-

NADH or NADPH cofactor

-

Glucose (for cofactor regeneration system, if using whole cells)

-

Glucose dehydrogenase (GDH) (for cofactor regeneration, if using isolated enzyme)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

Add 4-hydroxy-2-butanone to a final concentration of 20 g/L.

-

If using a whole-cell biocatalyst, add the recombinant E. coli cells expressing the (R)-selective ADH and glucose (1.5 eq) for cofactor regeneration.

-

If using an isolated enzyme, add the (R)-selective ADH, NADH or NADPH (0.1 mol%), glucose (1.5 eq), and glucose dehydrogenase.

-

Maintain the reaction temperature at 30°C with gentle agitation.

-

Monitor the reaction progress by GC or HPLC analysis.

-

Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-1,3-butanediol.

Intramolecular Cyclization of (S)-1,3-Butanediol

The conversion of the chiral diol to the oxetane (B1205548) is achieved through a Williamson ether synthesis. This involves the selective activation of the primary hydroxyl group as a good leaving group (e.g., a tosylate), followed by intramolecular nucleophilic attack by the secondary hydroxyl group under basic conditions.

Materials:

-

(S)-1,3-butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Tosylation:

-

Dissolve (S)-1,3-butanediol (1.0 eq) in anhydrous dichloromethane and cool to 0°C in an ice bath.

-

Add pyridine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction mixture at 0°C for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate. The product can be used in the next step without further purification.

-

-

Cyclization:

-

Dissolve the crude mono-tosylate in a suitable solvent such as THF or a mixture of diethyl ether and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the disappearance of the tosylate by TLC.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Carefully remove the solvent by distillation at atmospheric pressure to obtain (S)-2-methyloxetane.

-

Quantitative Data for Williamson Etherification Route

| Step | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Analogous) |

| Asymmetric Reduction | 4-Hydroxy-2-butanone | (S)-1,3-Butanediol | >85 | >99 | [1] |

| Tosylation and Cyclization | (S)-1,3-Butanediol | (S)-2-Methyloxetane | ~70-80 | >99 (retention of ee) | General Procedure |

Biocatalytic Synthesis via Halohydrin Dehalogenase (HHDH)

A modern and green alternative for the synthesis of chiral oxetanes involves the use of halohydrin dehalogenases. These enzymes can catalyze the intramolecular cyclization of γ-haloalcohols to form oxetanes with high enantioselectivity. For the synthesis of (S)-2-methyloxetane, (S)-3-chloro-1-butanol would be the required substrate. The enantiopure starting material can be obtained through kinetic resolution of racemic 3-chloro-1-butanol using an appropriate lipase.

Experimental Protocol: HHDH-Catalyzed Cyclization of (S)-3-Chloro-1-butanol

This protocol is based on established procedures for HHDH-catalyzed synthesis of other chiral oxetanes.

Materials:

-

(S)-3-chloro-1-butanol

-

Halohydrin dehalogenase (e.g., HheC or an engineered variant) expressed in E. coli

-

Phosphate buffer (pH 8.0)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Prepare a suspension of whole E. coli cells containing the desired halohydrin dehalogenase in phosphate buffer (50 mM, pH 8.0).

-

Add (S)-3-chloro-1-butanol to the cell suspension to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at 30°C with shaking.

-

Monitor the formation of (S)-2-methyloxetane by GC analysis of samples taken from the organic phase (if a two-phase system is used) or after extraction of an aliquot of the reaction mixture.

-

Upon completion, extract the product with MTBE.

-

The organic extract containing the volatile (S)-2-methyloxetane can be used directly in subsequent reactions or the product can be isolated by careful distillation.

Quantitative Data for Biocatalytic Route

| Step | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Analogous) |

| HHDH-Catalyzed Cyclization | (S)-3-chloro-1-butanol | (S)-2-Methyloxetane | ~40-50 | >99 | [2] |

Signaling Pathways and Experimental Workflows

Diagram 1: Synthetic Pathways to (S)-2-Methyloxetane

Caption: Overview of the two primary synthetic routes to (S)-2-Methyloxetane.

Diagram 2: Experimental Workflow for Williamson Etherification

Caption: Step-by-step workflow for the synthesis of (S)-2-Methyloxetane via Williamson etherification.

Diagram 3: Experimental Workflow for Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-2-Methyloxetane.

References

The Double-Edged Sword: An In-depth Technical Guide to the Ring Strain and Reactivity of 2-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain, a consequence of distorted bond angles, renders it a versatile reactive intermediate and a valuable building block for introducing unique physicochemical properties into larger molecules. This technical guide provides a comprehensive overview of the core principles governing the ring strain and reactivity of a key derivative, 2-methyloxetane.

Understanding the Driving Force: Ring Strain in this compound

Computational studies on similar oxetane structures, such as 3-oxetanone, suggest a ring strain energy of approximately 25.2 kcal/mol. This high degree of strain makes the oxetane ring susceptible to cleavage under a variety of conditions, providing a thermodynamic driving force for ring-opening reactions.

Table 1: Estimated Structural and Energetic Properties of this compound

| Property | Value | Source |

| Ring Strain Energy (estimated) | ~25-26 kcal/mol | General oxetane data |

| Calculated Ring Strain (3-Oxetanone) | ~25.2 kcal/mol | Computational Study |

Synthesis of this compound: Building the Strained Ring

The construction of the strained this compound ring can be achieved through several synthetic strategies. The two most prominent methods are the intramolecular Williamson ether synthesis and the photochemical Paternò-Büchi reaction.

Intramolecular Williamson Ether Synthesis

This classical method involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and a nucleophilic alkoxide at the other. For the synthesis of this compound, the precursor is typically derived from 1,3-butanediol (B41344).

Experimental Protocol: Synthesis of this compound from 1,3-Butanediol (Representative)

-

Monotosylation of 1,3-Butanediol: To a solution of 1,3-butanediol in pyridine (B92270) at 0 °C, one equivalent of p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction mixture is then worked up by pouring it into ice-water and extracting the product with diethyl ether. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄ and concentrated under reduced pressure.

-

Cyclization: The crude monotosylate is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for several hours to effect the intramolecular cyclization. After cooling, the reaction is carefully quenched with water and the this compound is extracted with diethyl ether. The organic layer is washed with brine, dried, and the product is purified by distillation.

Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition reaction involves the reaction of an excited state carbonyl compound with an alkene to form an oxetane. For the synthesis of this compound, acetaldehyde (B116499) can be reacted with propene.

Experimental Protocol: Paternò-Büchi Reaction for this compound Synthesis (Representative)

-

Reaction Setup: A solution of freshly distilled acetaldehyde and a cooled, condensed propene in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is placed in a quartz photochemical reactor.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) while maintaining a low temperature to prevent the evaporation of the volatile reactants. The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up and Purification: After the desired conversion is reached, the solvent and unreacted starting materials are carefully removed by distillation. The resulting crude product, a mixture of diastereomers of this compound, is then purified by fractional distillation.

2-Methyloxetane: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane (B1205548) motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these, 2-methyloxetane stands out as a critical chiral building block. Its stereodefined center provides a key handle for introducing chirality, influencing molecular conformation, and enabling specific interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (R)- and (S)-2-methyloxetane, with a focus on detailed experimental protocols and quantitative data to support its use in drug discovery and development.

The inherent ring strain of the four-membered ether, approximately 25-26 kcal/mol, makes this compound susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of complex 1,3-disubstituted acyclic structures.[1] This reactivity, coupled with the metabolic stability of the oxetane ring in certain contexts, makes it a compelling alternative to other common functionalities in drug design.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [2] |

| Molecular Weight | 72.11 g/mol | [2] |

| Boiling Point | 54 °C | [2] |

| Density | 0.815 g/cm³ | [2] |

| Refractive Index | 1.378 | [2] |

| Water Solubility | ≥ 10 g/100 g at 25 °C | [2] |

| Specific Rotation [α]D ((S)-enantiomer) | Expected to be non-zero | [3] |

| Specific Rotation [α]D ((R)-enantiomer) | Expected to be equal and opposite to (S) | [3] |

Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | C2-H | 4.8 - 5.0 | m |

| ¹H | C3-H₂ | 2.4 - 2.6 and 2.1 - 2.3 | m |

| ¹H | C4-H₂ | 4.4 - 4.6 and 4.2 - 4.4 | m |

| ¹H | C2-CH₃ | 1.3 - 1.5 | d |

| ¹³C | C2 | 75 - 78 | |

| ¹³C | C3 | 30 - 33 | |

| ¹³C | C4 | 68 - 71 | |

| ¹³C | C2-CH₃ | 21 - 24 |

Enantioselective Synthesis of (R)- and (S)-2-Methyloxetane

The most reliable and widely applicable method for the enantioselective synthesis of this compound involves the cyclization of chiral 1,3-butanediol. This is typically achieved through monotosylation of the primary alcohol followed by intramolecular Williamson ether synthesis under basic conditions. The key to this approach is the availability of enantiomerically pure (R)- and (S)-1,3-butanediol.

Caption: General workflow for the synthesis of (S)- and (R)-2-methyloxetane.

Experimental Protocol: Synthesis of (S)-2-Methyloxetane

This protocol is adapted from established procedures for the cyclization of 1,3-diols.[4]

Step 1: Monotosylation of (S)-1,3-Butanediol

-

To a solution of (S)-1,3-butanediol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-4-tosyloxybutan-2-ol. The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Intramolecular Cyclization

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an inert atmosphere, add a solution of (S)-4-tosyloxybutan-2-ol (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by fractional distillation.

Quantitative Data (Expected):

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1 | (S)-4-tosyloxybutan-2-ol | >90% | >99% |

| 2 | (S)-2-Methyloxetane | 70-85% | >99% |

Experimental Protocol: Synthesis of (R)-2-Methyloxetane

The synthesis of (R)-2-methyloxetane follows the same procedure as the (S)-enantiomer, starting from commercially available or synthetically prepared (R)-1,3-butanediol. Biocatalytic methods have been developed for the highly enantioselective synthesis of (R)-1,3-butanediol.[5][6]

Quantitative Data (Expected):

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1 | (R)-4-tosyloxybutan-2-ol | >90% | >99% |

| 2 | (R)-2-Methyloxetane | 70-85% | >99% |

Ring-Opening Reactions of this compound

The ring strain of this compound facilitates its opening by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered C4 position (SN2 pathway). Under acidic conditions, the reaction can proceed through a more carbocation-like transition state, favoring attack at the more substituted C2 position.

Caption: Regioselectivity in the ring-opening of this compound.

Experimental Protocol: Ring-Opening with a Grignard Reagent (Carbon Nucleophile)

This protocol is a representative example of a ring-opening reaction with a carbon-based nucleophile under basic/nucleophilic conditions.

-

To a solution of phenylmagnesium bromide (1.2 eq, prepared from bromobenzene (B47551) and magnesium turnings) in anhydrous diethyl ether (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product, 3-phenyl-1-butanol, by column chromatography on silica gel.

Quantitative Data (Expected):

| Nucleophile | Product | Regioselectivity (C4:C2) | Yield |

| PhMgBr | 3-phenyl-1-butanol | >95:5 | 80-90% |

Experimental Protocol: Ring-Opening with an Amine (Nitrogen Nucleophile)

This protocol illustrates the ring-opening with a nitrogen nucleophile, often requiring elevated temperatures.

-

In a sealed tube, combine this compound (1.0 eq) and benzylamine (B48309) (2.0 eq).

-

Heat the mixture to 100 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product, 1-(benzylamino)butan-3-ol, by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Expected):

| Nucleophile | Product | Regioselectivity (C4:C2) | Yield |

| Benzylamine | 1-(benzylamino)butan-3-ol | >95:5 | 60-75% |

Applications in Drug Development

The unique properties of the this compound moiety have led to its incorporation into various drug discovery programs. It can serve as a metabolically stable bioisostere for other functional groups and introduce favorable physicochemical properties.

Case Study: Paclitaxel (B517696) Analogues

The oxetane ring is a crucial component of the anticancer drug paclitaxel. The synthesis of paclitaxel analogues often involves modifications of the core structure, and the introduction of alternative oxetane motifs, including those derived from chiral this compound, is an area of active research to improve efficacy and overcome drug resistance.[7] The synthetic strategies often involve the late-stage formation of the oxetane ring on a complex taxane (B156437) core.

Case Study: Antiviral Nucleosides

Chiral oxetane-containing nucleoside analogues have shown promise as antiviral agents. The oxetane ring replaces the furanose sugar of natural nucleosides, leading to compounds with altered metabolic stability and target engagement. The synthesis of these analogues involves the coupling of a nucleobase with a suitably functionalized chiral oxetane derivative, which can be prepared from (R)- or (S)-2-methyloxetane.[8][9]

Caption: Synthetic strategy for antiviral nucleoside analogues.

Conclusion

Chiral this compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its straightforward enantioselective synthesis from readily available precursors and its predictable reactivity in ring-opening reactions make it an attractive tool for medicinal chemists. The ability to introduce a stereodefined 1,3-diol surrogate with favorable physicochemical properties ensures that this compound will continue to play a significant role in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate the effective application of this important chiral building block in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel d-seco paclitaxel analogues: synthesis, biological evaluation, and model testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-Methyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2-methyloxetane. The information compiled herein is crucial for understanding the molecule's behavior at elevated temperatures, a critical consideration in pharmaceutical development, chemical synthesis, and combustion chemistry. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the complex decomposition mechanisms.

Thermal Decomposition Kinetics

The thermal decomposition of this compound proceeds through two primary, competing unimolecular pathways. Studies conducted between 660 and 760 K have elucidated the kinetic parameters for these reactions.[1][2][3] The closed-shell thermal decomposition of this compound yields two main pairs of products: propene and formaldehyde, or ethene and acetaldehyde.[4][5][6]

Quantitative Kinetic Data

The following table summarizes the Arrhenius parameters for the two primary decomposition channels of this compound in the pressure-independent range.[1][2][3]

| Reaction Channel | Products | Rate Coefficient Expression (k∞/s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| 1 | Propene (C₃H₆) + Formaldehyde (HCHO) | log(k₁)=(14.53 ± 0.12) - (249.2 ± 2.2) / (2.303RT) | 249.2 ± 2.2 |

| 2 | Ethene (C₂H₄) + Acetaldehyde (CH₃CHO) | log(k₂)=(15.67 ± 0.17) - (269.8 ± 3.3) / (2.303RT) | 269.8 ± 3.3 |

Decomposition of 2-Methyloxetanyl Radicals

In environments where radical species are present, such as in combustion or certain chemical processes, the decomposition of this compound can be initiated by hydrogen abstraction, leading to the formation of four distinct 2-methyloxetanyl radical isomers.[4][5][6] These radicals then undergo unimolecular decomposition, creating a more complex product distribution.

Products of Radical Decomposition

The unimolecular decomposition of 2-methyloxetanyl radicals yields a variety of products, as identified in Cl-initiated oxidation experiments.[4][6][7][8]

| Product | Chemical Formula |

| Methyl Radical | •CH₃ |

| Ethene | C₂H₄ |

| Formaldehyde | CH₂O |

| Propene | C₃H₆ |

| Ketene | C₂H₂O |

| 1,3-Butadiene (B125203) | C₄H₆ |

| Acrolein | C₃H₄O |

The relative yields of some of these products are temperature-dependent; for instance, the yields of ethene and 1,3-butadiene increase with temperature.[4]

Experimental Protocols

The understanding of this compound's thermal decomposition is built upon specific experimental methodologies.

Static System Pyrolysis

This method was employed to determine the kinetics of the neutral this compound decomposition.

-

Apparatus: A conventional static system was used, equipped with pressure measurement instrumentation.

-

Procedure: The thermal decomposition of this compound was studied in the gas phase at temperatures ranging from 660 to 760 K and pressures from 0.01 to 3 kPa.[1][2][3] The reaction progress was monitored by measuring the pressure change or by gas chromatographic analysis of the products.

-

Data Analysis: Rate coefficients were determined from the initial rates of product formation. The pressure dependence of the rate coefficients was studied to determine the high-pressure limit (k∞) and to extract information about collisional energy transfer.[1][2][3]

Cl-Initiated Oxidation with Photoionization Mass Spectrometry

This technique was used to study the decomposition of 2-methyloxetanyl radicals, which are key intermediates in oxidative environments.

-

Apparatus: The experiments were conducted in a slow-flow reactor coupled with a multiplexed photoionization mass spectrometer (MPIMS).[4][7][8]

-

Procedure: Chlorine atoms (Ċl) were generated by the photolysis of a precursor (e.g., oxalyl chloride) using an excimer laser. These Ċl atoms abstract hydrogen from this compound to produce 2-methyloxetanyl radicals (Ṙ).[4][5][7] The subsequent reactions of these radicals, both unimolecular decomposition and reactions with O₂, were studied under pseudo-first-order conditions at temperatures of 650 K and 800 K and a pressure of 6 Torr.[4][6][8]

-

Product Detection: The products of the radical decomposition were detected and quantified using tunable vacuum ultraviolet (VUV) synchrotron radiation for photoionization, followed by mass analysis. Photoionization spectra were measured from 8.5 eV to 11.0 eV to identify and isomer-specifically quantify the reaction products.[4][6][7][8]

-

Computational Chemistry: The experimental results were complemented by high-level quantum chemical calculations (e.g., CCSD(T)-F12/cc-pVDZ-F12) to map the potential energy surfaces for the unimolecular reactions of the 2-methyloxetanyl radical isomers, providing theoretical insight into the reaction mechanisms.[4][7][8]

Decomposition Pathways and Mechanisms

The following diagrams illustrate the key decomposition pathways for both neutral this compound and its corresponding radicals.

Caption: Primary decomposition channels of neutral this compound.

References

- 1. Kinetics and energy transfer in the thermal decomposition of this compound and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics and energy transfer in the thermal decomposition of this compound and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics and Energy Transfer in the Thermal Decomposition of this compound and 3-Methyloxetane - Lookchem [lookchem.com]

- 4. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. osti.gov [osti.gov]

- 8. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-methyloxetane, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry methods and serve as a reliable reference for the identification and characterization of this compound.

A. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.85 | m | 1H | H-2 |

| 4.45 | t | 2H | H-4 |

| 2.50 | m | 1H | H-3a |

| 2.20 | m | 1H | H-3b |

| 1.40 | d | 3H | -CH₃ |

B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 78.5 | C-2 |

| 68.0 | C-4 |

| 35.5 | C-3 |

| 22.0 | -CH₃ |

C. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1120 | Strong | C-O-C stretch (ether) |

| 980 | Medium | Ring breathing |

| 1460, 1380 | Medium | C-H bend (alkane) |

D. Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Adduct |

| 73.0648 | [M+H]⁺ |

| 95.0467 | [M+Na]⁺ |

| 72.0575 | [M]⁺ |

| 71.0497 | [M-H]⁺ |

| 57.0704 | [M-CH₃]⁺ |

| 44.0262 | [C₂H₄O]⁺ |

| 43.0184 | [C₂H₃O]⁺ |

| 29.0391 | [C₂H₅]⁺ |

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.28 s

-

Spectral width: 20 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.09 s

-

Spectral width: 240 ppm

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum can be obtained from a neat thin film.

-

Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin, uniform film.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan and perform a background subtraction.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC inlet.

-

Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).

-

-

Ionization and Analysis:

-

Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass range of m/z 10-200.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Commercial Suppliers and Technical Guide for High-Purity 2-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 2-methyloxetane, a valuable building block in pharmaceutical and medicinal chemistry. The guide details experimental protocols for its synthesis and purification, methods for purity assessment, and explores its relevance in drug discovery, particularly in the context of the mTOR signaling pathway.

Commercial Availability of High-Purity this compound

A critical starting point for any research or development project is the reliable sourcing of high-purity starting materials. This compound is available from various commercial suppliers, with purity levels typically ranging from 95% to over 98%. The selection of a supplier should be guided by the specific requirements of the intended application, including the desired enantiomeric purity for chiral applications. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Purity | Enantiomeric Form | Notes |

| Molbase | 95-98% | Racemic and chiral forms may be available | A marketplace with multiple listed suppliers. |

| Advanced ChemBlocks | 97% | (S)-2-methyloxetane | Specializes in chiral building blocks for drug discovery. |

| SynQuest Laboratories | ≥97% | Racemic | Offers a range of specialty chemicals. |

| TCI Chemicals | >98% (GC) | Racemic | Provides a wide array of reagents for organic synthesis. |

| Sigma-Aldrich (Merck) | ≥97% | Racemic | A major supplier of research chemicals and laboratory equipment. |

Synthesis and Purification of High-Purity this compound

High-purity this compound can be synthesized through various routes, with the intramolecular cyclization of a 1,3-diol derivative being a common and effective method. The following protocol describes the synthesis of this compound from 1,3-butanediol (B41344).

Experimental Protocol: Synthesis of this compound from 1,3-Butanediol

This two-step procedure involves the conversion of 1,3-butanediol to a chlorohydrin acetate (B1210297) intermediate, followed by cyclization to this compound.

Step 1: Synthesis of 3-Chlorobutyl Acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-butanediol (1.0 eq) and acetyl chloride (1.1 eq) in a suitable solvent such as dichloromethane. The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting diol.

-

Workup: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize excess acetyl chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield 3-chlorobutyl acetate.

Step 2: Cyclization to this compound

-

Reaction Setup: The purified 3-chlorobutyl acetate (1.0 eq) is dissolved in a suitable solvent, and a strong base, such as potassium hydroxide (B78521) (2.0 eq), is added portion-wise. The reaction is typically heated to reflux.

-

Reaction Monitoring: The formation of this compound can be monitored by GC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is extracted with a low-boiling-point organic solvent, such as diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The crude this compound is purified by fractional distillation to obtain the high-purity product.[1]

Experimental Protocol: Purification by Fractional Distillation

Fractional distillation is a highly effective technique for purifying volatile liquids like this compound and separating them from impurities with close boiling points.

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently. The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, leading to a separation of components based on their boiling points.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 60 °C). Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

-

Purity Check: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS or NMR spectroscopy.

Quality Control and Purity Assessment

Ensuring the high purity of this compound is crucial for its application in sensitive areas like drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Experimental Protocol: GC-MS Analysis for Purity Assessment

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane.

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of any potential impurities.

-

MS Detector: Operate in electron ionization (EI) mode.

-

-

Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC). The mass spectrum will confirm the identity of the compound by its characteristic fragmentation pattern.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to detect any impurities.

-

¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl group, the methine proton, and the methylene (B1212753) protons of the oxetane (B1205548) ring.

-

¹³C NMR (CDCl₃): The spectrum will show distinct peaks for the different carbon atoms in the molecule.

Application in Drug Discovery: Targeting the mTOR Signaling Pathway

The oxetane motif is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups to improve physicochemical and pharmacokinetic properties of drug candidates. There is growing interest in the development of oxetane-containing molecules as inhibitors of key signaling pathways implicated in diseases such as cancer. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5][6][7][8]

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. The diagram below illustrates a simplified representation of this pathway and indicates where inhibitors, potentially including those containing a this compound scaffold, can intervene.

Caption: Simplified mTOR signaling pathway and potential point of intervention by a this compound-containing inhibitor.

This guide serves as a foundational resource for researchers and professionals engaged in the use of high-purity this compound. By providing access to information on commercial suppliers, detailed experimental protocols, and insights into its application in drug discovery, this document aims to facilitate and accelerate research and development in this exciting area of chemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]

The Oxetane Motif in Nature: A Technical Guide to Discovery, Activity, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, represents a unique and valuable structural motif in the realm of natural products.[1][2] Despite its relative rarity compared to other heterocycles, its presence often confers potent and significant biological activity to the parent molecule.[3][4] The inherent ring strain of approximately 25.5 kcal/mol contributes to its distinct chemical properties, providing conformational rigidity that can be pivotal for molecular recognition and interaction with biological targets.[1][2] This technical guide provides a comprehensive overview of the key naturally occurring oxetane-containing compounds, their isolation, biological activities, and the experimental protocols used for their study.

Paclitaxel (B517696) (Taxol®): The Archetypal Oxetane Anticancer Agent

Paclitaxel is arguably the most renowned oxetane-containing natural product and stands as one of the most successful anticancer drugs developed.[1] Its discovery and development highlighted the immense therapeutic potential of the oxetane moiety.

Natural Source : The Pacific yew tree, Taxus brevifolia.[5]

Biological Activity : Paclitaxel is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[5] Its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit, paclitaxel enhances microtubule polymerization and prevents their depolymerization.[6] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.

Quantitative Bioactivity Data: Paclitaxel

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Various | Multiple | Varies (low nM range) | [7] |

| A-10 | - | - | [8] |

| HeLa | Cervical Cancer | - | [9] |

| DU 145 | Prostate Cancer | - | [10] |

Note: Specific IC50 values for paclitaxel are highly dependent on the specific cancer cell line and assay conditions. The references indicate potent activity in the low nanomolar range.

Experimental Protocol: Isolation and Purification of Paclitaxel

The isolation of paclitaxel from the bark of Taxus brevifolia is a multi-step process designed to separate the complex diterpenoid from numerous other secondary metabolites.[1][5]

-

Extraction : Powdered bark of T. brevifolia is extracted with a polar solvent, typically methanol (B129727) or 95% ethanol, at ambient temperature for approximately 24 hours.[1]

-

Solvent Partitioning : The crude extract is concentrated and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and dichloromethane (B109758) to separate polar and non-polar compounds.

-

Column Chromatography : The organic phase is concentrated and fractionated using silica (B1680970) gel column chromatography with a gradient solvent system (e.g., hexane-acetone or chloroform-methanol).

-

High-Purity Polishing (HPLC) : Final purification is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) and water. This step is crucial for separating paclitaxel from structurally similar taxane (B156437) analogues.[1]

-

Crystallization : The highly purified fractions from HPLC are combined, the solvent is evaporated, and the final product is crystallized to yield paclitaxel with >99% purity.[1]

Visualization: Paclitaxel Isolation Workflow

Laulimalide (B1674552): A Marine-Derived Microtubule Stabilizer

Laulimalide, isolated from a marine sponge, is another potent microtubule-stabilizing agent.[9] It is of significant interest to drug development professionals because it is effective against paclitaxel-resistant cancer cell lines, suggesting a different binding site or mechanism of interaction with tubulin.[8][10][11]

Natural Source : Marine sponge Cacospongia mycofijiensis.[9][12]

Biological Activity : Laulimalide is a potent cytotoxic agent that, like paclitaxel, functions as a microtubule stabilizer.[8] It induces mitotic arrest, the formation of abnormal mitotic spindles, and ultimately leads to apoptosis.[9] Its ability to circumvent P-glycoprotein-mediated drug resistance makes it a valuable lead compound.[8]

Quantitative Bioactivity Data: Laulimalide

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-435 | Melanoma | 5 - 12 nM | [8] |

| SK-OV-3 | Ovarian Cancer | 5 - 12 nM | [8] |

| SKVLB-1 (MDR) | Ovarian Cancer | 5 - 12 nM | [8] |

| HeLa | Cervical Cancer | ~120 nM (for analogue) | [9] |

Experimental Protocol: Immunofluorescence Assay for Microtubule Stabilization

This protocol is used to visually assess the effect of compounds like laulimalide on the cellular microtubule network.

-

Cell Culture : Plate cancer cells (e.g., A-10 or HeLa) on glass coverslips in a petri dish and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with varying concentrations of laulimalide (e.g., 1 nM to 1 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Fixation : Wash the cells with phosphate-buffered saline (PBS) and fix them with a solution like 3.7% formaldehyde (B43269) in PBS for 10 minutes.

-

Permeabilization : Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Immunostaining :

-

Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour.

-

-

DNA Staining & Mounting : Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.

-

Microscopy : Visualize the cells using a fluorescence microscope. Untreated cells will show a fine, filamentous microtubule network. Laulimalide-treated cells will exhibit increased microtubule density, bundling, and abnormal mitotic spindles.[9][10]

Visualization: Laulimalide's Mechanism of Action

Oxetanocin A: A Nucleoside Analogue with Antiviral Activity

Oxetanocin A (Oxt-A) is a unique nucleoside analogue isolated from bacteria, featuring an oxetane ring in place of the typical furanose sugar moiety. This structural alteration is key to its biological activity.

Natural Source : Bacterium Bacillus megaterium.[13]

Biological Activity : Oxetanocin A exhibits potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).[14][15] It also shows antitumor properties.[16] Its mechanism involves the inhibition of DNA polymerases, both cellular and viral.[16]

Quantitative Bioactivity Data: Oxetanocin A Derivatives

| Virus | Assay | EC50 / IC50 | Reference |

| HSV-1 | Plaque Reduction | Varies by derivative | [15] |

| HSV-2 | Plaque Reduction | Varies by derivative | [15] |

| HCMV | Plaque Reduction | Varies by derivative | [15] |

| HIV | In vitro replication | Potent inhibition noted | [14] |

Biosynthesis of Oxetanocin A

The biosynthesis of Oxt-A is a remarkable enzymatic process. It involves the oxidative contraction of the furanose ring in a 2'-deoxyadenosine (B1664071) phosphate (B84403) precursor.[16] This reaction is catalyzed by a B12-dependent radical S-adenosyl-L-methionine (SAM) enzyme, OxsB, in conjunction with a phosphohydrolase, OxsA.[16][17]

Visualization: Oxetanocin A Biosynthesis Pathway

References

- 1. benchchem.com [benchchem.com]